molecular formula C15H21FN2O B6069090 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one

3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one

Cat. No.: B6069090
M. Wt: 264.34 g/mol
InChI Key: LUJAOIJTAZJIMN-UHFFFAOYSA-N
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Description

3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one is a chemical compound that belongs to the class of azepanones It features a fluorophenyl group attached to a propan-2-ylamino side chain, which is further connected to an azepan-2-one ring

Properties

IUPAC Name

3-[1-(4-fluorophenyl)propan-2-ylamino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(10-12-5-7-13(16)8-6-12)18-14-4-2-3-9-17-15(14)19/h5-8,11,14,18H,2-4,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAOIJTAZJIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1-(4-Fluorophenyl)propan-2-amine: This intermediate can be synthesized by the reduction of 1-(4-Fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride.

    Cyclization to Azepan-2-one: The intermediate 1-(4-Fluorophenyl)propan-2-amine is then reacted with a suitable cyclizing agent to form the azepan-2-one ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the azepan-2-one ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-2-amine: A precursor in the synthesis of 3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one.

    Azepan-2-one: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

This compound is unique due to the presence of both the fluorophenyl group and the azepan-2-one ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

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